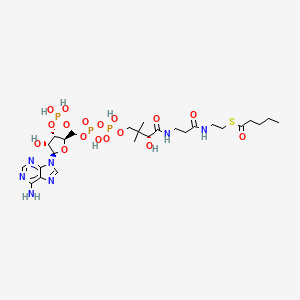
Pentanoyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanoyl-CoA is a short-chain fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of pentanoic acid. It derives from a coenzyme A and a valeric acid. It is a conjugate acid of a this compound(4-).
Aplicaciones Científicas De Investigación
Biochemical Significance
Pentanoyl-CoA is produced through the condensation of pentanoic acid and coenzyme A. It is involved in several key metabolic processes:
- Fatty Acid Metabolism : this compound participates in the β-oxidation pathway, where it is broken down to generate energy. This process is vital for maintaining cellular energy homeostasis and is particularly significant in tissues with high energy demands, such as muscle and liver cells .
- Synthesis of Bioactive Compounds : It serves as a precursor for the synthesis of various bioactive lipids, including signaling molecules that modulate physiological responses .
Metabolic Studies
This compound has been extensively used in metabolic research to understand fatty acid metabolism and its regulation. For instance:
- Investigating Enzyme Activity : Studies have shown that this compound can serve as a substrate for specific acyl-CoA synthetases, which are enzymes that catalyze the activation of fatty acids for further metabolism . This has implications for understanding metabolic disorders where fatty acid oxidation is impaired.
- Chain Elongation Processes : Research has demonstrated that this compound can be utilized in anaerobic chain elongation processes to produce longer-chain fatty acids like n-valerate from propionate and methanol. This process not only highlights the versatility of this compound but also its potential applications in biotechnological settings .
Therapeutic Implications
The role of this compound extends into therapeutic domains:
- Metabolic Disorders : Given its involvement in fatty acid metabolism, this compound may be a target for therapeutic interventions in metabolic disorders such as obesity and diabetes. Modulating its levels could help restore normal metabolic functions .
- Drug Development : The ability to manipulate acyl-CoA levels, including this compound, can aid in the design of drugs aimed at enhancing fatty acid oxidation or inhibiting pathways leading to lipid accumulation .
This compound in Animal Models
In a study involving rats exposed to di(2-ethylhexyl) phthalate (DEHP), researchers observed significant increases in various acyl-CoAs, including this compound. This suggests that environmental toxins can disrupt normal CoA metabolism, leading to altered energy homeostasis and potential health risks .
Enzymatic Reactions Involving this compound
Research has identified specific enzymes that utilize this compound as a substrate, demonstrating its role in synthesizing unique metabolites like 2-alkylmalonyl-CoA. These findings provide insights into the enzymatic pathways that govern fatty acid metabolism and highlight potential targets for genetic manipulation to enhance desired metabolic outcomes .
Propiedades
Fórmula molecular |
C26H44N7O17P3S |
|---|---|
Peso molecular |
851.7 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] pentanethioate |
InChI |
InChI=1S/C26H44N7O17P3S/c1-4-5-6-17(35)54-10-9-28-16(34)7-8-29-24(38)21(37)26(2,3)12-47-53(44,45)50-52(42,43)46-11-15-20(49-51(39,40)41)19(36)25(48-15)33-14-32-18-22(27)30-13-31-23(18)33/h13-15,19-21,25,36-37H,4-12H2,1-3H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t15-,19-,20-,21+,25-/m1/s1 |
Clave InChI |
RXUATCUKICAIOA-ZMHDXICWSA-N |
SMILES |
CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES isomérico |
CCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canónico |
CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Sinónimos |
coenzyme A, valeryl- valeryl-CoA valeryl-coenzyme A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















